Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride
Overview
Description
Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride is a useful research compound. Its molecular formula is C16H21ClN2O2 and its molecular weight is 308.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology and the treatment of different disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes in cellular processes . These changes can lead to the treatment of various disorders, including cancer cells and microbes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Biochemical Analysis
Cellular Effects
Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, indole derivatives have been reported to induce apoptosis in cancer cells, inhibit microbial growth, and modulate inflammatory responses. These effects are mediated through interactions with specific cellular receptors and signaling molecules, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, and disruption of normal physiological processes. It is important to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are more water-soluble and easier to excrete. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound may be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm, nucleus, or mitochondria. The distribution of the compound within tissues can also affect its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria to affect cellular metabolism and energy production.
Properties
IUPAC Name |
methyl 3-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-11-3-4-14-12(9-11)13-10-17-7-5-15(13)18(14)8-6-16(19)20-2;/h3-4,9,17H,5-8,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFVKNYJJZWTGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CNCC3)CCC(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.